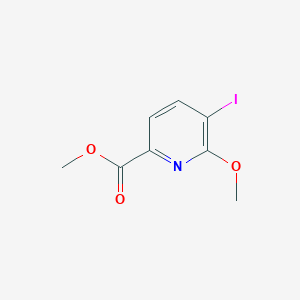
2-(4-Fluorophenyl)-6,8-dimethoxyisoquinolin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Fluorophenyl)-6,8-dimethoxyisoquinolin-1(2H)-one is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This particular compound is characterized by the presence of a fluorophenyl group and two methoxy groups attached to the isoquinoline core.
Vorbereitungsmethoden
The synthesis of 2-(4-Fluorophenyl)-6,8-dimethoxyisoquinolin-1(2H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-fluoroaniline with 2,4-dimethoxybenzaldehyde in the presence of a suitable catalyst can lead to the formation of the desired isoquinoline derivative. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
2-(4-Fluorophenyl)-6,8-dimethoxyisoquinolin-1(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(4-Fluorophenyl)-6,8-dimethoxyisoquinolin-1(2H)-one has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(4-Fluorophenyl)-6,8-dimethoxyisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is studied.
Vergleich Mit ähnlichen Verbindungen
2-(4-Fluorophenyl)-6,8-dimethoxyisoquinolin-1(2H)-one can be compared with other similar compounds, such as:
2-(4-Fluorophenyl)quinazoline: This compound also contains a fluorophenyl group but has a quinazoline core instead of an isoquinoline core.
6,8-Dimethoxyisoquinoline: This compound lacks the fluorophenyl group but shares the isoquinoline core with methoxy groups.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C17H14FNO3 |
|---|---|
Molekulargewicht |
299.30 g/mol |
IUPAC-Name |
2-(4-fluorophenyl)-6,8-dimethoxyisoquinolin-1-one |
InChI |
InChI=1S/C17H14FNO3/c1-21-14-9-11-7-8-19(13-5-3-12(18)4-6-13)17(20)16(11)15(10-14)22-2/h3-10H,1-2H3 |
InChI-Schlüssel |
ZFBILVLVIVZUCA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C2C(=C1)C=CN(C2=O)C3=CC=C(C=C3)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


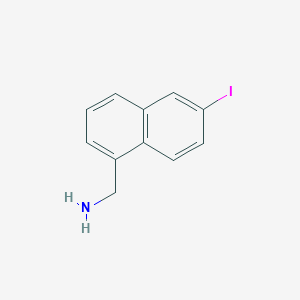
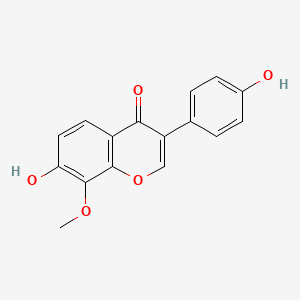

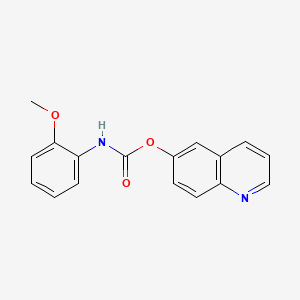

![6-Chloro-7-{[3-(chloromethyl)phenyl]methyl}-7H-purine](/img/structure/B11837933.png)
![[2-(5-Chlorothiophen-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B11837937.png)

![[8,8'-Biquinoline]-7,7'-diol](/img/structure/B11837977.png)

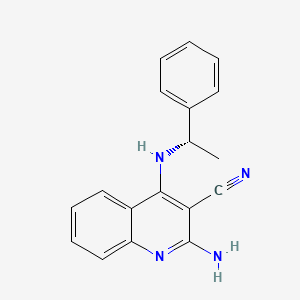
![3-(3-Chlorophenyl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11837989.png)
![(S)-tert-Butyl 6-(trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B11838012.png)
